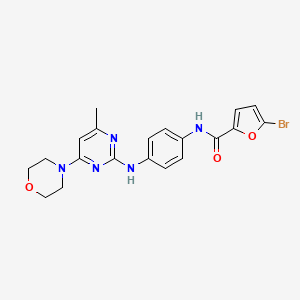![molecular formula C22H26N4O4S B11253156 (1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11253156.png)
(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-ジオキシド-4-プロピル-4H-1,2,4-ベンゾチアジアジン-7-イル)[4-(4-メトキシフェニル)ピペラジン-1-イル]メタノンは、ベンゾチアジアジン誘導体と呼ばれる複雑な有機分子です。これらの化合物は、抗菌、抗ウイルス、降圧、抗がん特性など、多様な薬理作用で知られています。この化合物の特徴的な構造は、ベンゾチアジアジン環とピペラジン部分の融合を特徴とし、医薬品化学および創薬の分野で注目されています。
準備方法
合成経路と反応条件
(1,1-ジオキシド-4-プロピル-4H-1,2,4-ベンゾチアジアジン-7-イル)[4-(4-メトキシフェニル)ピペラジン-1-イル]メタノンの合成は、通常、複数のステップで構成されます。
ベンゾチアジアジン環の形成: ベンゾチアジアジン環は、適切なスルホンアミド前駆体を酸性または塩基性条件下で環化させることにより合成できます。一般的な試薬には、塩化スルフリルとアンモニアがあります。
プロピル基の付加: プロピル基は、炭酸カリウムなどの塩基の存在下で、プロピルハライドを用いたアルキル化反応により導入できます。
ピペラジン部分の形成: ピペラジン環は別途合成され、通常はエチレンジアミンと適切なアリールハライドから開始されます。
カップリング反応: 最後のステップでは、ベンゾチアジアジンとピペラジン部分をメタノンリンカーを介してカップリングします。これは、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP (4-ジメチルアミノピリジン)などのカップリング試薬を用いて、穏和な条件下で行うことができます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件の制御を向上させるための連続フローリアクターの使用と、産業的な需要を満たすためのプロセスのスケールアップが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、特にベンゾチアジアジン環の硫黄原子で起こり、スルホキシドまたはスルホン誘導体になります。
還元: 還元反応は、メタノンリンカーのカルボニル基を標的にすることができ、アルコールに変換されます。
置換: この化合物の芳香環は、適切な条件下で、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸 (m-CPBA) などの試薬がよく使用されます。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) が一般的な還元剤です。
置換: ニトロ化は、硝酸と硫酸の混合物を使用して行うことができます。一方、ハロゲン化は、ルイス酸触媒の存在下で、臭素や塩素などのハロゲンを使用して行うことができます。
主な生成物
酸化: スルホキシドまたはスルホン誘導体。
還元: アルコール誘導体。
置換: ニトロまたはハロゲン化誘導体。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成における汎用性の高い中間体となります。
生物
生物学的には、この化合物は、抗菌および抗ウイルス剤としての可能性を示しています。生物学的膜やタンパク質と相互作用する能力により、これらの分野におけるさらなる研究の対象となります。
医学
医学では、この化合物は、降圧作用と抗がん作用について調査されています。イオンチャネルや受容体などの特定の生物学的経路や標的を調節する能力は、特に注目されています。
産業
産業的には、この化合物は、新しい医薬品や農薬の開発に使用できます。その多様な反応性と生物活性により、さまざまな製剤において貴重な成分となっています。
作用機序
(1,1-ジオキシド-4-プロピル-4H-1,2,4-ベンゾチアジアジン-7-イル)[4-(4-メトキシフェニル)ピペラジン-1-イル]メタノンの作用機序は、イオンチャネルや受容体などの特定の分子標的との相互作用を含みます。ベンゾチアジアジン環は、カリウムチャネルの活性を調節することができます。一方、ピペラジン部分は、セロトニン受容体と相互作用する可能性があります。これらの相互作用は、降圧作用や抗がん作用など、さまざまな薬理作用を引き起こします。
類似の化合物との比較
類似の化合物
1,2,4-ベンゾチアジアジン-1,1-ジオキシド: 降圧作用で知られています。
4-(4-メトキシフェニル)ピペラジン: さまざまな医薬品の合成に使用されています。
スルホンアミド誘導体: 抗菌作用で知られています。
独自性
(1,1-ジオキシド-4-プロピル-4H-1,2,4-ベンゾチアジアジン-7-イル)[4-(4-メトキシフェニル)ピペラジン-1-イル]メタノンの独自性は、複数の生物学的標的と相互作用することを可能にする組み合わせた構造的特徴にあります。このマルチターゲットアプローチは、その薬理学的プロファイルを強化し、創薬のための有望な候補となります。
類似化合物との比較
Similar Compounds
- (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE
- (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]METHANONE
Uniqueness
What sets (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group on the piperazine ring, in particular, may enhance its pharmacological activity and specificity for certain biological targets.
特性
分子式 |
C22H26N4O4S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N4O4S/c1-3-10-26-16-23-31(28,29)21-15-17(4-9-20(21)26)22(27)25-13-11-24(12-14-25)18-5-7-19(30-2)8-6-18/h4-9,15-16H,3,10-14H2,1-2H3 |
InChIキー |
NQTHYDDOMZSWSI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


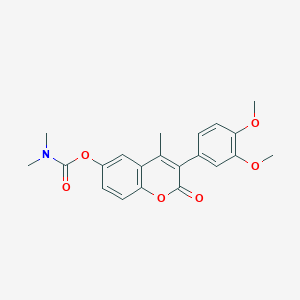

![6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11253080.png)
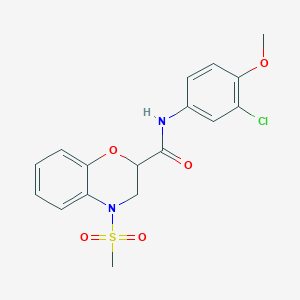
![N-(3,5-difluorophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11253095.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
![3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253100.png)
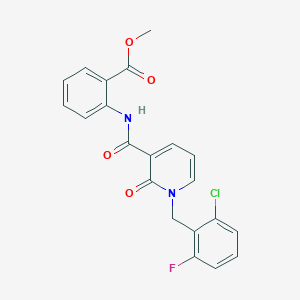
![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)
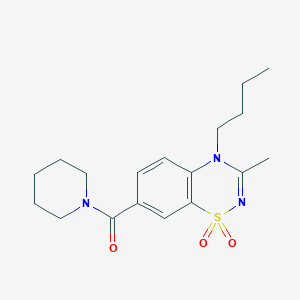
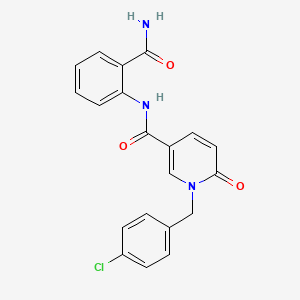

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253136.png)
